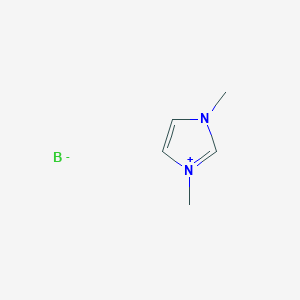
1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride, also known as DMPP, is a chemical compound used in scientific research for its unique pharmacological properties. DMPP is a potent agonist of the nicotinic acetylcholine receptor, which plays a crucial role in the central and peripheral nervous system.
Wirkmechanismus
1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride acts as an agonist of nicotinic acetylcholine receptors, which are ligand-gated ion channels that are widely distributed in the nervous system. When 1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride binds to these receptors, it causes them to open and allow the influx of cations such as sodium and calcium. This results in depolarization of the cell membrane and the generation of an action potential. The exact mechanism by which 1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride activates nicotinic receptors is still not fully understood, but it is thought to involve a conformational change in the receptor protein.
Biochemical and Physiological Effects:
The activation of nicotinic receptors by 1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride has a wide range of biochemical and physiological effects. In the brain, nicotinic receptors are involved in learning and memory, attention, and mood regulation. 1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride has been shown to improve cognitive function in animal models and may have potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease. In the peripheral nervous system, nicotinic receptors are involved in muscle contraction, pain perception, and autonomic function. 1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride can be used to study these processes and may have potential applications in the development of new analgesics and muscle relaxants.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride has several advantages as a research tool. It is a highly potent and selective agonist of nicotinic receptors, which allows for precise control of receptor activation. It is also relatively stable and easy to handle in the laboratory. However, there are also some limitations to the use of 1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride. It has a short half-life and may rapidly desensitize nicotinic receptors, which can complicate experimental design. In addition, the effects of 1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride may be influenced by factors such as receptor density and subtype, which can vary between different tissues and species.
Zukünftige Richtungen
There are several future directions for research involving 1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride. One area of interest is the development of new therapeutics targeting nicotinic receptors. 1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride may be a useful tool in the identification of novel drug targets and the screening of potential drug candidates. Another area of interest is the investigation of the role of nicotinic receptors in disease states such as addiction and neurodegenerative disorders. 1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride can be used to study the effects of receptor activation on these processes and may provide new insights into their underlying mechanisms. Finally, there is potential for the development of new imaging techniques using 1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride as a tracer for nicotinic receptors in vivo. This could have applications in the diagnosis and treatment of diseases such as Alzheimer's and Parkinson's.
Synthesemethoden
1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride can be synthesized through a multistep process starting from 2,6-dimethylmorpholine and 2,3-dimethylphenol. The first step involves the reaction of 2,6-dimethylmorpholine with epichlorohydrin to form 1-(2,6-dimethylmorpholino)propan-2-ol. This intermediate is then reacted with 2,3-dimethylphenol in the presence of a base to form 1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride hydrochloride.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride is widely used in scientific research to study the function of nicotinic acetylcholine receptors. Nicotinic receptors are involved in a wide range of physiological and pathological processes, including learning and memory, motor control, pain perception, and addiction. 1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride can be used to activate these receptors in a controlled manner, allowing researchers to investigate their role in these processes.
Eigenschaften
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(2,3-dimethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-12-6-5-7-17(15(12)4)20-11-16(19)10-18-8-13(2)21-14(3)9-18;/h5-7,13-14,16,19H,8-11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMNRISADUYIJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=CC(=C2C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]-6-methylpyridine-2-carboxamide](/img/structure/B2944089.png)

![N-(4-methylbenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2944095.png)
![6-Ethyl-5-fluoro-N-[2-(4-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B2944096.png)
![N-(3-methoxypropyl)-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2944098.png)


![1-[2,6-Dibromo-4-(2-{3,5-dibromo-4-[3-(diethylamino)-2-hydroxypropoxy]phenyl}propan-2-YL)phenoxy]-3-(diethylamino)propan-2-OL](/img/structure/B2944102.png)



![(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2944110.png)
![2-{2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidino}-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2944111.png)